MAO-B Inhibitory Potency of the N-Cinnamoyl-Tetrahydroquinoline Enamide Scaffold vs. Other Enamide Amine Partners
In the enamide series synthesized from cinnamoyl chloride and various amines, the tetrahydroquinoline-derived enamide (AD1) exhibited an MAO-B IC50 of 0.71 µM. This placed it behind the most potent analogs AD3 (IC50 = 0.11 µM) and AD9 (IC50 = 0.10 µM), but ahead of several other amine partners in the series. Crucially, AD1 displayed substantially weaker inhibition of MAO-A (IC50 = 5.95 µM for the analogous AD7; AD1 MAO-A data not explicitly reported but class-level trend is toward weak MAO-A inhibition). The selectivity index (MAO-A IC50 / MAO-B IC50) for the top enamide AD3 exceeded 363.6, demonstrating that the enamide scaffold can achieve high MAO-B selectivity [1]. Note: Direct confirmation that AD1 is structurally identical to 1-cinnamoyl-1,2,3,4-tetrahydroquinoline requires access to the full synthetic table of the primary source; the assignment is based on the described synthetic route (cinnamoyl chloride + tetrahydroquinoline as secondary amine) and is a class-level inference.
| Evidence Dimension | MAO-B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | AD1 (putatively 1-cinnamoyl-1,2,3,4-tetrahydroquinoline): MAO-B IC50 = 0.71 µM |
| Comparator Or Baseline | AD3 (most selective enamide): MAO-B IC50 = 0.11 µM; AD9: MAO-B IC50 = 0.10 µM; AD2: MAO-B IC50 = 0.51 µM |
| Quantified Difference | AD1 is ~6.5-fold less potent than AD3/AD9, ~1.4-fold less potent than AD2 |
| Conditions | Recombinant human MAO-A and MAO-B; in vitro fluorescence-based assay using kynuramine as substrate; 20-min incubation |
Why This Matters
This establishes the compound's position within a defined structure–activity relationship (SAR) series, enabling researchers to select it as a moderately potent MAO-B inhibitor scaffold for further optimization or as a reference compound for comparative enamide profiling.
- [1] Kavully, F. S.; Oh, J. M.; Dev, S.; Kaipakasseri, S.; Palakkathondi, A.; Vengamthodi, A.; Abdul Azeez, R. F.; Tondo, A. R.; Nicolotti, O.; Kim, H.; Mathew, B. Design of Enamides as New Selective Monoamine Oxidase-B Inhibitors. J. Pharm. Pharmacol. 2020, 72 (7), 916–926. View Source
